molecular formula C18H19N5O2 B2645818 2,4,7-Trimethyl-6-[(2-methylphenyl)methyl]purino[7,8-a]imidazole-1,3-dione CAS No. 878735-17-2

2,4,7-Trimethyl-6-[(2-methylphenyl)methyl]purino[7,8-a]imidazole-1,3-dione

Cat. No. B2645818
CAS RN: 878735-17-2
M. Wt: 337.383
InChI Key: PYSGPUURPJEODB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4,7-Trimethyl-6-[(2-methylphenyl)methyl]purino[7,8-a]imidazole-1,3-dione, commonly known as caffeine, is a naturally occurring stimulant that is found in coffee, tea, and other beverages. It is also added to many food products and dietary supplements. Caffeine is widely used by people all over the world for its stimulating effects on the central nervous system.

Scientific Research Applications

Synthesis and Chemical Properties

  • Mesoionic Purinone Analogs : A study explored the synthesis and properties of mesoionic imidazo-pyrimidine diones, analogs of purine dione. These compounds were found to predominantly exist in a specific tautomeric form and undergo hydrolytic ring-opening reactions, showcasing their unique chemical behavior and potential for further exploration in scientific research (Coburn & Taylor, 1982).

  • Antiviral Activity of Imidazo-s-triazine Nucleosides : Research into imidazo[1,2-a]-s-triazine nucleosides and their antiviral activity against herpes, rhino, and parainfluenza viruses highlights the potential of imidazo-purine derivatives in developing antiviral agents. This study emphasizes the importance of the structural modification of purine analogs for therapeutic applications (Kim et al., 1978).

properties

IUPAC Name

2,4,7-trimethyl-6-[(2-methylphenyl)methyl]purino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O2/c1-11-7-5-6-8-13(11)10-22-12(2)9-23-14-15(19-17(22)23)20(3)18(25)21(4)16(14)24/h5-9H,10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYSGPUURPJEODB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2C(=CN3C2=NC4=C3C(=O)N(C(=O)N4C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4,7-Trimethyl-6-[(2-methylphenyl)methyl]purino[7,8-a]imidazole-1,3-dione

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